Xamoterol hemifumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H26ClN3O5 |

|---|---|

Molecular Weight |

375.8 g/mol |

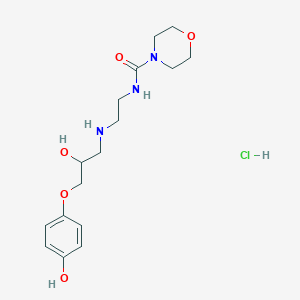

IUPAC Name |

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H25N3O5.ClH/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;/h1-4,14,17,20-21H,5-12H2,(H,18,22);1H |

InChI Key |

ZLLZLWSSDRBWMN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Xamoterol Hemifumarate: A Deep Dive into its Binding Affinity and Selectivity for β1 vs. β2 Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol, a partial agonist for the β1-adrenergic receptor, has been a subject of significant interest in cardiovascular pharmacology. Its unique pharmacological profile, acting as a stimulant at rest and a blocker during exercise, is intrinsically linked to its binding affinity and selectivity for the β1-adrenoceptor over the β2-adrenoceptor. This technical guide provides a comprehensive overview of the binding characteristics of Xamoterol hemifumarate, details the experimental methodologies used to determine these properties, and illustrates the associated signaling pathways.

Quantitative Analysis of Binding Affinity

The binding affinity of Xamoterol for β1 and β2 adrenoceptors is a critical determinant of its therapeutic action and side-effect profile. This affinity is typically quantified using radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor. The data is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher binding affinity.

| Parameter | β1 Adrenoceptor | β2 Adrenoceptor | Selectivity (β1/β2) | Reference |

| pA2 | 7.4 - 7.8 | 5.2 - 6.2 | ~10- to 20-fold | [1] |

| Binding Affinity | High | Low | 18-fold higher for β1 | [2] |

Xamoterol demonstrates a significantly higher affinity for the β1-adrenoceptor, with pA2 values in the range of 7.4 to 7.8, as compared to the β2-adrenoceptor, where pA2 values are between 5.2 and 6.2.[1] This translates to a 10- to 20-fold greater selectivity for the β1 subtype.[2] Another study further corroborates this, indicating an 18-fold higher affinity of Xamoterol for ventricular β1-adrenoceptors compared to β2-adrenoceptors.[2] This pronounced selectivity is fundamental to its targeted action on cardiac tissue, where β1-adrenoceptors are predominant.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Xamoterol's binding affinity is predominantly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (Xamoterol) to compete with a radiolabeled ligand for binding to the target receptor.

I. Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human β1 or β2 adrenoceptors.

-

Radioligands:

-

For β1-adrenoceptors: --INVALID-LINK---bisoprolol (a β1-selective antagonist)

-

For β2-adrenoceptors: [3H]ICI 118,551 (a β2-selective antagonist)

-

-

Unlabeled Ligand: this compound

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 0.5% Bovine Serum Albumin (BSA), pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

II. Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand competition binding assay.

III. Step-by-Step Procedure

-

Membrane Preparation:

-

Harvest cultured CHO cells expressing either β1 or β2 adrenoceptors.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a series of tubes, add a constant concentration of the appropriate radioligand (--INVALID-LINK---bisoprolol for β1, [3H]ICI 118,551 for β2).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Initiate the binding reaction by adding a fixed amount of the membrane preparation to each tube.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold wash buffer to minimize non-specific binding.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Xamoterol by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Xamoterol concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of Xamoterol that inhibits 50% of the specific radioligand binding.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

The pA2 value can then be derived from the Ki.

-

Signaling Pathways

Upon agonist binding, β1 and β2 adrenoceptors initiate distinct intracellular signaling cascades. Xamoterol, as a partial agonist at the β1 receptor, triggers a submaximal response compared to a full agonist.

β1-Adrenoceptor Signaling

The primary signaling pathway for the β1-adrenoceptor involves the activation of the Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

β2-Adrenoceptor Signaling

While Xamoterol has low affinity for the β2-adrenoceptor, understanding this pathway is crucial for appreciating its selectivity. The β2-adrenoceptor can couple to both Gs and Gi proteins, leading to more complex downstream effects, including the involvement of β-arrestin.

Conclusion

The high binding affinity and selectivity of this compound for the β1-adrenoceptor are central to its pharmacological effects. The data, primarily derived from radioligand competition binding assays, consistently demonstrate its preferential interaction with the cardiac β1 subtype. This selectivity, coupled with its partial agonist activity, allows for a nuanced modulation of cardiac function, providing a clear rationale for its investigation in cardiovascular medicine. The detailed experimental protocols and an understanding of the distinct signaling pathways provide a robust framework for further research and development in this area.

References

Xamoterol Hemifumarate: An In-depth Analysis of its Intrinsic Sympathomimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist with significant intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile allows it to act as a cardiac stimulant under conditions of low sympathetic tone, such as at rest, while functioning as a β-blocker when sympathetic activity is high, for instance, during exercise.[1] This dual action has positioned xamoterol as a subject of extensive research, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the core mechanisms underlying xamoterol's ISA, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

Xamoterol's intrinsic sympathomimetic activity stems from its nature as a partial agonist at the β1-adrenergic receptor. Unlike a full agonist, which elicits a maximal response upon binding, a partial agonist produces a submaximal response, even at saturating concentrations. The level of ISA is a measure of the drug's ability to stimulate the receptor in the absence of the endogenous agonist. Xamoterol is reported to have an ISA of approximately 45-50% compared to the full agonist isoproterenol.[2]

At rest, when circulating catecholamine levels are low, xamoterol binds to β1-adrenoceptors in the heart and provides a moderate level of stimulation. This results in an increase in heart rate and myocardial contractility.[3][4] Conversely, during exercise or stress, when catecholamine levels are elevated, xamoterol competes with these endogenous full agonists for receptor binding. Due to its lower intrinsic activity, xamoterol's presence at the receptor site leads to a net reduction in receptor stimulation compared to the high levels induced by adrenaline and noradrenaline. This effectively confers a β-blocking effect, protecting the heart from excessive stimulation.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters that define the interaction of xamoterol with the β1-adrenoceptor and its functional consequences.

Table 1: Receptor Binding Affinity

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | ~18-fold higher for β1 vs. β2 | Feline Ventricular Myocardium | --INVALID-LINK---bisoprolol (β1) and [3H]ICI 118,551 (β2) | [5] |

Table 2: Functional Potency and Efficacy

| Parameter | Value | Species/Model | Assay | Reference |

| ED50 | 5 µg/kg | Pithed Sprague-Dawley Rats | Heart Rate Increase | [5] |

| Intrinsic Activity (vs. Isoproterenol) | ~45-50% | - | - | [2] |

| Intrinsic Activity (vs. Norepinephrine) | 0.5 (force) | Feline Right Ventricular Papillary Muscles | Inotropic Effect | [5] |

| Intrinsic Activity (vs. Norepinephrine) | 0.6 (force) | Feline Left Atria | Inotropic Effect | [5] |

| Intrinsic Activity (vs. Norepinephrine) | 0.6 (rate) | Feline Right Atria | Chronotropic Effect | [5] |

| Intrinsic Activity (vs. Norepinephrine) | 0.1-0.2 | Feline Ventricular Membranes | Adenylyl Cyclase Activation | [5] |

Signaling Pathway

The binding of xamoterol to the β1-adrenoceptor initiates a cascade of intracellular events. The β1-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.

Upon binding of xamoterol, the β1-adrenoceptor undergoes a conformational change, leading to the activation of the associated Gs protein. The Gsα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gsα-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins, including L-type calcium channels and components of the myofilaments. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of myofilaments enhances their sensitivity to calcium. These events collectively result in an increased force of myocardial contraction (positive inotropic effect) and an increased heart rate (positive chronotropic effect).

Experimental Protocols

Radioligand Binding Assay for β1-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of xamoterol for the β1-adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Isolate cardiac tissue (e.g., feline ventricular myocardium) or use cells recombinantly expressing the human β1-adrenoceptor.

-

Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Incubate a fixed concentration of a radiolabeled β1-adrenoceptor antagonist (e.g., --INVALID-LINK---bisoprolol) with the membrane preparation in the presence of increasing concentrations of unlabeled xamoterol.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the xamoterol concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of xamoterol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Intrinsic Sympathomimetic Activity in Pithed Rats

Objective: To quantify the in vivo ISA of xamoterol by measuring its effect on heart rate in a model devoid of central sympathetic control.

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

Anesthetize the animals and surgically pith them by inserting a rod through the orbit and foramen magnum down the spinal canal. This procedure destroys the central nervous system, eliminating reflex sympathetic and parasympathetic activity.

-

Maintain body temperature and provide artificial respiration.

-

Cannulate a carotid artery for blood pressure and heart rate monitoring and a jugular vein for drug administration.

-

-

Experimental Protocol:

-

Allow the animal to stabilize after the surgical procedure.

-

Administer increasing cumulative doses of xamoterol intravenously.

-

Record heart rate and blood pressure continuously.

-

-

Data Analysis:

-

Plot the change in heart rate from baseline against the logarithm of the cumulative dose of xamoterol.

-

Fit the dose-response curve to a sigmoidal model to determine the ED50 (the dose that produces 50% of the maximal effect) and the maximum increase in heart rate.

-

The maximal response observed with xamoterol can be compared to that of a full agonist like isoproterenol to determine the relative intrinsic activity.

-

Adenylyl Cyclase Activity Assay

Objective: To measure the ability of xamoterol to stimulate adenylyl cyclase activity in cardiac membranes.

Methodology:

-

Membrane Preparation:

-

Prepare cardiac membranes as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Reaction:

-

Incubate the membranes in an assay buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and an ATP regenerating system.

-

Add increasing concentrations of xamoterol to the reaction mixture.

-

A positive control with a full agonist (e.g., isoproterenol) and a basal control (no agonist) should be included.

-

Initiate the reaction by adding the membranes and incubate at 37°C for a defined period.

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA and a detergent).

-

-

cAMP Measurement:

-

Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the xamoterol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal stimulation) and the Emax (the maximum effect).

-

The Emax of xamoterol relative to that of a full agonist provides a measure of its intrinsic activity at the level of adenylyl cyclase activation.

-

Conclusion

This compound's intrinsic sympathomimetic activity is a direct consequence of its partial agonism at the β1-adrenergic receptor. This property allows it to modulate cardiac function in a dynamic manner, providing support at rest and protection from excessive stimulation during exertion. The quantitative data and experimental protocols presented in this guide offer a detailed framework for understanding and further investigating the complex pharmacology of this intriguing compound. A thorough comprehension of these core principles is essential for researchers and drug development professionals working in the field of cardiovascular therapeutics.

References

- 1. Xamoterol - Wikipedia [en.wikipedia.org]

- 2. The xamoterol experience in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Synthesis of Xamoterol Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and mechanism of action of Xamoterol hemifumarate. Xamoterol is a selective partial agonist of the β1-adrenergic receptor, notable for its cardiac-stimulant properties used in the management of heart failure.[1] It exhibits intrinsic sympathomimetic activity, allowing it to provide cardiac stimulation at rest while acting as a β-blocker during periods of high sympathetic activity.[2][3]

Chemical Structure and Properties

Xamoterol is a hydrophilic compound, which limits its ability to cross the blood-brain barrier, making it a peripherally selective drug.[1] The active compound, Xamoterol, is typically supplied as a hemifumarate salt to improve its stability and formulation characteristics.

-

IUPAC Name: (2E)-but-2-enedioic acid; bis(N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide)[4]

-

Chemical Formula: C₃₆H₅₄N₆O₁₄ (for the 2:1 hemifumarate salt)[4]

-

Molecular Weight: 794.86 g/mol [4]

-

Canonical SMILES: OC(=O)\C=C\C(O)=O.OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1.OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1[4]

The structure consists of a core aryloxypropanolamine moiety, which is characteristic of many β-adrenergic ligands, linked to a morpholine-4-carboxamide group via an ethylamine spacer. The hemifumarate salt is formed by two molecules of the Xamoterol base with one molecule of fumaric acid.

Proposed Synthesis Pathway

The key steps are outlined below:

-

Protection of Phenol: 4-Hydroxyphenol is protected, typically as a benzyl ether, to prevent the phenolic hydroxyl group from reacting in subsequent steps.

-

Epoxide Formation: The protected 4-benzyloxyphenol is reacted with epichlorohydrin under basic conditions to form the key intermediate, a glycidyl ether.

-

Epoxide Ring Opening: The glycidyl ether undergoes nucleophilic attack by N-(2-aminoethyl)morpholine-4-carboxamide, opening the epoxide ring to form the protected Xamoterol precursor.

-

Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the Xamoterol free base.

-

Salt Formation: The Xamoterol base is treated with fumaric acid in a 2:1 molar ratio to crystallize the final this compound salt.

Quantitative Data Summary

The following table summarizes the reactants and products for the proposed synthesis. Yields are estimated based on similar published procedures for aryloxypropanolamine synthesis and may vary.

| Step | Reaction Type | Starting Materials | Key Reagents | Product | Estimated Yield |

| 1 | Williamson Ether Synthesis | 4-Benzyloxyphenol, Epichlorohydrin | Sodium Hydroxide (NaOH) | 2-((4-(Benzyloxy)phenoxy)methyl)oxirane | High |

| 2 | Nucleophilic Ring Opening | 2-((4-(Benzyloxy)phenoxy)methyl)oxirane, N-(2-aminoethyl)morpholine-4-carboxamide | Isopropanol (solvent) | Protected Xamoterol Intermediate | Good |

| 3 | Catalytic Hydrogenation | Protected Xamoterol Intermediate | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Xamoterol (Free Base) | High |

| 4 | Salt Formation | Xamoterol (Free Base), Fumaric Acid | Ethanol (solvent) | This compound | Quantitative |

Experimental Protocols (Illustrative)

The following protocols are illustrative and represent standard procedures for the proposed reaction types. They should be adapted and optimized based on laboratory-scale experiments.

Step 1: Synthesis of 2-((4-(Benzyloxy)phenoxy)methyl)oxirane

-

Dissolve 4-benzyloxyphenol (1.0 eq) in a suitable solvent mixture such as methanol/water.

-

Add sodium hydroxide (1.1 eq) and stir until a clear solution is formed.

-

Add epichlorohydrin (1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography to yield the pure glycidyl ether.

Step 2: Synthesis of Protected Xamoterol Intermediate

-

Dissolve the glycidyl ether from Step 1 (1.0 eq) in isopropanol.

-

Add N-(2-aminoethyl)morpholine-4-carboxamide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography.

Step 3: Synthesis of Xamoterol (Free Base) via Debenzylation

-

Dissolve the protected Xamoterol intermediate (1.0 eq) from Step 2 in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir vigorously until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the Xamoterol free base as a solid or viscous oil.

Step 4: Formation of this compound

-

Dissolve the Xamoterol free base from Step 3 in warm ethanol.

-

In a separate flask, dissolve fumaric acid (0.5 eq) in a minimal amount of warm ethanol.

-

Add the fumaric acid solution dropwise to the Xamoterol solution with stirring.

-

Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.

Mechanism of Action: β1-Adrenergic Receptor Signaling

Xamoterol functions as a partial agonist at β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the surface of cardiac cells.[5] Its mechanism involves the activation of the adenylyl cyclase signaling cascade.

Upon binding to the β1-adrenergic receptor, Xamoterol induces a conformational change that activates the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][6] PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced myocardial contractility and heart rate.[5][7]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 3. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 4. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. discoverbiotech.com [discoverbiotech.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preclinical Pharmacodynamic Properties of Xamoterol Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist.[1][2][3] This unique pharmacological profile allows it to act as an agonist when sympathetic tone is low and as an antagonist when sympathetic activity is high.[4] This document provides a comprehensive overview of the preclinical pharmacodynamic properties of xamoterol, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Pharmacodynamic Properties

Xamoterol exhibits a high affinity and selectivity for β1-adrenoceptors, coupled with moderate intrinsic sympathomimetic activity. This results in a modulation of cardiac function, providing inotropic support at rest and preventing excessive cardiac stimulation during exercise.[2]

Receptor Binding and Affinity

Xamoterol's affinity for β-adrenoceptors has been characterized in various preclinical models using radioligand binding assays. These studies typically involve incubating tissue membranes with a radiolabeled ligand and measuring the displacement by increasing concentrations of xamoterol to determine its dissociation constant (pKD). The antagonist potency (pA2) is determined by the drug's ability to competitively antagonize the effects of a full agonist.

Table 1: Receptor Binding and Antagonist Potency of Xamoterol in Preclinical Models

| Parameter | Species | Tissue | β1-Adrenoceptor | β2-Adrenoceptor | Reference(s) |

| pKD | Guinea Pig | Left Atrial Membranes | 7.25 | - | [5][6] |

| Guinea Pig | Uterine Membranes | - | 5.24 | [5][6] | |

| pA2 | Guinea Pig | Atria | 7.4 - 7.8 | - | [5][6][7] |

| Guinea Pig | Trachea | - | 5.2 - 6.2 | [5][6] | |

| Rat | Atria | 8.7 | - | [7] |

Intrinsic Activity

The partial agonist nature of xamoterol is defined by its intrinsic activity (α), which is the maximal effect of the drug relative to a full agonist like isoprenaline (isoproterenol).

Table 2: Intrinsic Activity of Xamoterol in Isolated Tissues

| Species | Tissue | Parameter | Intrinsic Activity (α) (Isoprenaline = 1) | Reference(s) |

| Guinea Pig | Atria | Chronotropic Effect | < 0.55 | [5] |

| Rat | Atria | Chronotropic Effect | < 0.55 | [5] |

| Cat | Atria | Chronotropic Effect | < 0.55 | [5] |

| Cat | Driven Left Atria | Inotropic Effect | Present | [5] |

| Guinea Pig | Left Atrial & Right Ventricular Strips | Inotropic Effect | Absent | [5] |

| Rat | Atria | Chronotropic Effect | 0.4 | [7] |

| Rat | Heart | Heart Rate | ~0.65 | [8] |

| Pithed Rat | Heart | Heart Rate | ~0.71 | [4] |

Preclinical Hemodynamic Effects

The dual agonist/antagonist action of xamoterol translates into distinct hemodynamic effects depending on the prevailing sympathetic tone in various animal models.

In Vivo Studies in Anesthetized Animals

In anesthetized animals with low baseline sympathetic activity, xamoterol typically demonstrates its agonist properties, leading to increases in heart rate and cardiac contractility.

Table 3: Hemodynamic Effects of Xamoterol in Anesthetized Preclinical Models

| Species | Model | Dose/Route | Key Hemodynamic Effects | Reference(s) |

| Cat | Anesthetized | IV Infusion | ↑ Heart Rate, ↑ Blood Pressure, ↑ Cardiac Output, ↑ LV dP/dtmax, ↓ Central Venous Pressure | [9] |

| Rat | Anesthetized | IV | ↑ Heart Rate (less than isoprenaline); ↓ Blood Pressure at supramaximal doses | [9] |

| Guinea Pig | Anesthetized (Hexamethonium-treated) | IV | Cardiac stimulant effects observed | [9] |

| Pig | Open-chest, Anesthetized | IV Infusion | ↑ Heart Rate, ↑ Blood Pressure, ↑ LV dP/dtmax, ↑ Systemic Vascular Resistance | [10] |

Studies in Pithed Rats

The pithed rat model, where the central nervous system is destroyed, allows for the study of direct drug effects on the cardiovascular system under controlled sympathetic stimulation.

In catecholamine-depleted pithed rats, xamoterol produced dose-dependent increases in heart rate.[4] Conversely, in pithed rats with high sympathetic tone induced by electrical stimulation, xamoterol exhibited dose-dependent negative chronotropic effects.[4] When noradrenaline was infused to mimic varying levels of sympathetic tone, xamoterol acted as an agonist at low noradrenaline concentrations and an antagonist at high concentrations.[4]

Experimental Protocols

Isolated Tissue Bath for In Vitro Pharmacology

Objective: To determine the affinity (pA2) and intrinsic activity (α) of xamoterol on isolated cardiac and smooth muscle tissues.

Methodology:

-

Tissue Preparation: Animals (e.g., guinea pigs, rats) are euthanized, and specific tissues (e.g., atria, trachea) are rapidly dissected and mounted in an organ bath.[11] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[11][12]

-

Data Acquisition: The tissue is connected to an isometric force transducer to measure contractile responses, which are recorded using a data acquisition system.[11]

-

Intrinsic Activity Determination: Cumulative concentration-response curves are generated for xamoterol and a full agonist (e.g., isoprenaline). The maximal response to xamoterol is expressed as a fraction of the maximal response to the full agonist.[5]

-

pA2 Determination: To determine the antagonist potency, concentration-response curves to an agonist (e.g., isoprenaline) are constructed in the presence of increasing concentrations of xamoterol. The pA2 value is then calculated using a Schild plot analysis.

Caption: Workflow for in vitro isolated organ bath experiments.

Anesthetized Cat Model for In Vivo Hemodynamics

Objective: To evaluate the cardiovascular effects of xamoterol in an anesthetized in vivo model.

Methodology:

-

Animal Preparation: Cats are anesthetized (e.g., with a combination of anesthetics).[9] The trachea is cannulated for artificial respiration. Catheters are inserted into a femoral artery for blood pressure measurement, a femoral vein for drug administration, and the right ventricle via the jugular vein for central venous pressure measurement.

-

Hemodynamic Monitoring: Aortic blood flow (cardiac output) is measured using an electromagnetic flow probe placed around the ascending aorta. Left ventricular pressure and dP/dtmax are measured using a catheter inserted into the left ventricle. Heart rate is derived from the arterial pressure waveform.

-

Drug Administration: Xamoterol is administered as an intravenous infusion at varying doses.

-

Data Analysis: Hemodynamic parameters are continuously recorded and analyzed to determine the dose-dependent effects of xamoterol.

References

- 1. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro pharmacology of xamoterol (ICI 118,587) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of cicloprolol, xamoterol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular actions of xamoterol (ICI 118,587) in anaesthetized cats, rats, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myocardial, coronary, and peripheral effects of xamoterol (ICI 118,587) in open-chest pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organ bath - Wikipedia [en.wikipedia.org]

- 12. Isolated organ/tissue test – organ bath [panlab.com]

Solubility and stability of Xamoterol hemifumarate in DMSO and aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Xamoterol hemifumarate in Dimethyl Sulfoxide (DMSO) and aqueous solutions. The information is intended to support research, formulation development, and analytical studies involving this selective β1-adrenoceptor partial agonist.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1) |

| Synonyms | ICI 118,587 |

| Molecular Formula | C₁₆H₂₅N₃O₅ • ½C₄H₄O₄ |

| Molecular Weight | 397.43 g/mol [1][2] |

| Appearance | Crystalline solid[3] |

| CAS Number | 73210-73-8[1][3] |

Solubility Profile

This compound exhibits good solubility in both DMSO and water, making it suitable for a range of in vitro and formulation studies.

Quantitative Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

| Solvent | Maximum Concentration (Molarity) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 100 mM[1][3] | 39.74 mg/mL | Sonication may be recommended to achieve this concentration[4]. |

| Water | 50 mM[1][3] | 19.87 mg/mL | --- |

Note: The mg/mL values are calculated based on the molecular weight of 397.43 g/mol . Batch-specific molecular weights may vary due to hydration and should be considered for precise solution preparation.[2]

Stability Information

The stability of this compound is dependent on its physical state (solid vs. in solution) and storage conditions.

Solid-State Stability

As a crystalline solid, this compound is stable for an extended period when stored under appropriate conditions.

| Storage Temperature | Stability |

| -20°C | ≥ 4 years[3] |

| Room Temperature | Stable for shipping[3]; long-term storage at RT is also mentioned by some suppliers[1][2]. |

Solution Stability

The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experiments. Stock solutions should be stored under conditions that minimize degradation.

| Solvent | Storage Temperature | Stability Period |

| DMSO/other organic solvents | -80°C | Up to 6 months (sealed, away from moisture)[5] |

| -20°C | Up to 1 month (sealed, away from moisture)[5] |

Aqueous Solution Stability

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at a specific pH, or DMSO) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, allow the suspension to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles.

-

Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered saturated solution with the solvent to bring it into the linear range of the analytical method. Analyze the diluted sample and the standards using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Calculation: Calculate the concentration of the saturated solution based on the dilution factor and the standard curve.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Study

This protocol is designed to develop an analytical method capable of separating the intact drug from its degradation products and to assess the stability of this compound under various stress conditions.

Caption: Workflow for Stability-Indicating Method Development.

Methodology:

-

HPLC Method Development:

-

Column: A reverse-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for peak shape and resolution.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Optimization: The method should be optimized to achieve a good resolution between the peak for intact this compound and any potential degradation products.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound (e.g., in water or a relevant buffer).

-

Expose the solutions to the following stress conditions as recommended by ICH guidelines:

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Alkaline Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat for a defined period.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

A control sample should be stored under normal conditions.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

-

Method Validation:

-

The analytical method should be validated to demonstrate its suitability for its intended purpose. Validation parameters include specificity (ability to resolve the drug from degradants), linearity, accuracy, precision, and robustness.

-

Signaling Pathway and Experimental Logic

This compound is a selective partial agonist for the β1-adrenergic receptor. Its mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway.

Caption: Xamoterol's Mechanism of Action via the cAMP Pathway.

This guide provides foundational data and methodologies for working with this compound. For specific applications, it is recommended to perform in-house validation of solubility and stability under the exact experimental conditions to be used.

References

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]

- 3. asianpubs.org [asianpubs.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

The Early Discovery and Development of Xamoterol (ICI 118,587): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol (ICI 118,587) is a notable pharmaceutical agent developed as a selective β1-adrenoceptor partial agonist.[1] Its unique pharmacological profile, exhibiting both agonist and antagonist properties depending on the level of sympathetic tone, positioned it as a novel therapeutic approach for the management of mild to moderate heart failure.[2] At rest or low sympathetic drive, Xamoterol provides mild cardiac stimulation, while during exercise or high sympathetic activity, it acts as a β-blocker, protecting the heart from excessive stimulation.[2] This document provides a detailed technical guide on the early discovery and development of Xamoterol, focusing on its synthesis, pharmacological properties, and clinical evaluation.

Chemical Synthesis

The synthesis of Xamoterol involves a multi-step process, a general outline of which is described below. A key step in one of the reported synthetic routes is the reaction of 1-(p-benzyloxyphenoxy)-2,3-epoxypropane with 4-[N-(2-aminoethyl)carbamoyl]morpholine. This is followed by debenzylation to yield the final compound.[3]

Pharmacological Profile

Xamoterol's defining characteristic is its selective partial agonism at the β1-adrenoceptor.[1] This dual action is central to its therapeutic rationale.

In Vitro Pharmacology

The in vitro pharmacological properties of Xamoterol have been extensively characterized in various cardiac and smooth muscle preparations.

Receptor Binding Affinity:

Xamoterol demonstrates a selective affinity for β1-adrenoceptors over β2-adrenoceptors.[4] Radioligand binding studies using [125I]-iodocyanopindolol in guinea-pig left atrial and uterine membrane preparations have quantified this selectivity.[4]

| Parameter | Value | Tissue/Cell Line | Reference |

| pKD (β1) | 7.25 | Guinea-pig left atrial membranes | [4] |

| pKD (β2) | 5.24 | Guinea-pig uterine membranes | [4] |

Functional Activity:

Xamoterol's partial agonist activity is evident in its ability to elicit a submaximal response compared to a full agonist like isoprenaline.

| Parameter | Value | Tissue/Preparation | Reference |

| Intrinsic Activity (Chronotropic) | < 0.55 (Isoprenaline = 1) | Guinea-pig, rat, and cat atria | [4] |

| pA2 (β1-antagonism) | 7.4 - 7.8 | Various preparations | [4] |

| pA2 (β2-antagonism) | 5.2 - 6.2 | Various preparations | [4] |

| EC50 (cAMP generation) | 80 nM | Neonatal rat cardiomyocyte cultures | |

| EC50 (Spontaneous contraction) | 4.67 nM | Isolated rat right atria |

In Vivo Pharmacology

In vivo studies in animal models have further elucidated the physiological effects of Xamoterol.

| Parameter | Value | Animal Model | Reference |

| ED50 (Heart rate increase) | 3.2 µg/kg | Beagle dogs | |

| ED50 (Heart rate increase) | 6 µg/kg | Rat model of spontaneous heart failure | |

| Intrinsic Sympathomimetic Activity | ~43% of isoprenaline's maximal effect on heart rate | Anesthetized dogs |

Pharmacokinetics

The pharmacokinetic profile of Xamoterol has been investigated in both healthy volunteers and patients with heart failure.

| Parameter | Intravenous Administration | Oral Administration | Species | Reference |

| Bioavailability | - | ~5% | Human | [5] |

| Elimination Half-life | 7.7 hours | 16-27 hours | Human | [1][5] |

| Total Body Clearance | 224 ml/min | - | Human | [5] |

| Volume of Distribution (Vss) | 48 L | - | Human | [5] |

| Urinary Excretion (unchanged) | 62% | - | Human | [5] |

Clinical Development

Xamoterol underwent extensive clinical evaluation for the treatment of mild to moderate heart failure.

Clinical Efficacy

Multiple studies demonstrated Xamoterol's ability to improve exercise capacity and symptoms in this patient population.

| Study | Patient Population | Treatment | Key Findings | Reference |

| UK Xamoterol Study Group | 240 patients with mild to moderate heart failure | Xamoterol vs. Placebo | 19% increase in exercise duration with Xamoterol vs. 7% with placebo.[4] | [4] |

| European 'Corwin' Group | 425 patients with mild to moderate heart failure | Xamoterol vs. Placebo | Significant improvements in exercise capacity, clinical signs, and symptoms with Xamoterol.[5] | [5] |

| Large European Multicentre Study | >1000 patients with mild to moderate heart failure | Xamoterol (200 mg twice daily), Digoxin (0.125 mg twice daily), or Placebo | Xamoterol group improved exercise capacity by 37% vs. 18% in the placebo group.[6] | [6] |

Safety and Tolerability

While generally well-tolerated in patients with mild to moderate heart failure, a pivotal study in severe heart failure raised significant safety concerns.

| Study | Patient Population | Treatment | Key Findings | Reference |

| Xamoterol in Severe Heart Failure Study | 516 patients with NYHA class III and IV heart failure | Xamoterol (200 mg twice daily) vs. Placebo | Increased mortality in the Xamoterol group (9.1%) compared to the placebo group (3.7%).[7] | [7] |

This finding ultimately limited the therapeutic application of Xamoterol, highlighting the critical importance of patient selection and the potential dangers of β-agonist activity in severe heart failure.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of Xamoterol for β1 and β2-adrenoceptors.

Materials:

-

Membrane preparations from guinea-pig left atria (rich in β1) and uterus (rich in β2).

-

Radioligand: [125I]-iodocyanopindolol.

-

Xamoterol solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Incubate the membrane preparations with a fixed concentration of [125I]-iodocyanopindolol and varying concentrations of Xamoterol.

-

Allow the binding to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki or pKD values.[8]

In Vitro Functional Assay for Partial Agonism (General Protocol)

Objective: To determine the intrinsic agonist activity and antagonist potency (pA2) of Xamoterol.

Materials:

-

Isolated guinea-pig atria.

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

-

Isoprenaline (full agonist).

-

Xamoterol solutions of varying concentrations.

-

Force transducer and recording system.

Method:

-

Mount the isolated atria in the organ bath and allow it to equilibrate.

-

To determine intrinsic activity, add cumulative concentrations of Xamoterol and record the chronotropic (heart rate) response. Compare the maximal response to that of isoprenaline.

-

To determine antagonist potency (pA2), pre-incubate the tissue with a fixed concentration of Xamoterol.

-

Then, generate a cumulative concentration-response curve for isoprenaline.

-

Repeat step 3 and 4 with different concentrations of Xamoterol.

-

Calculate the dose ratio for isoprenaline in the absence and presence of Xamoterol.

-

Construct a Schild plot (log(dose ratio - 1) vs. -log[Xamoterol]) to determine the pA2 value.

Visualizations

Signaling Pathway of Xamoterol at the β1-Adrenoceptor

Caption: Xamoterol's agonistic signaling cascade at the β1-adrenoceptor.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro pharmacological characterization of Xamoterol.

Logical Relationship of Xamoterol's Dual Action

Caption: The dual agonistic/antagonistic action of Xamoterol.

References

- 1. Xamoterol - Wikipedia [en.wikipedia.org]

- 2. xamoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xamoterol monotherapy in heart failure. The European 'Corwin' Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - Watch Related Videos [visualize.jove.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Xamoterol Hemifumarate and its Impact on Cardiomyocyte Cyclic AMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol hemifumarate, a selective β1-adrenergic receptor partial agonist, modulates cardiac function through its intricate interaction with the cyclic adenosine monophosphate (cAMP) signaling pathway in cardiomyocytes. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to xamoterol's influence on cAMP production. By summarizing key data and detailing experimental protocols, this document serves as a resource for researchers investigating cardiovascular pharmacology and drug development.

Introduction

Xamoterol acts as a partial agonist at β1-adrenoceptors, which are predominantly found in the heart. Unlike full agonists that elicit a maximal biological response, xamoterol produces a submaximal response, even at full receptor occupancy.[1] This characteristic allows it to function as a sympathomimetic or a sympatholytic agent depending on the level of endogenous sympathetic activity. At rest, it provides a modest positive inotropic and chronotropic effect, while during exercise or stress, it attenuates the excessive stimulation of the heart by competing with endogenous catecholamines like norepinephrine and epinephrine.[1]

The core of xamoterol's mechanism of action lies in its ability to stimulate adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[1] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates a variety of downstream targets within the cardiomyocyte, ultimately leading to an increase in myocardial contractility and heart rate.[1]

Signaling Pathway of Xamoterol in Cardiomyocytes

The binding of xamoterol to the β1-adrenergic receptor initiates a cascade of intracellular events. The receptor, a G protein-coupled receptor (GPCR), activates the associated stimulatory G protein (Gs). The α-subunit of the Gs protein then stimulates adenylyl cyclase to produce cAMP. This second messenger, cAMP, allosterically activates PKA, which in turn phosphorylates key proteins involved in cardiac excitation-contraction coupling, such as L-type calcium channels and phospholamban, leading to enhanced cardiac function.

Quantitative Data on cAMP Production

The partial agonist nature of xamoterol results in a lower maximal production of cAMP compared to full agonists like isoproterenol. The intrinsic activity of xamoterol on adenylyl cyclase in feline ventricular membranes has been quantified as 0.1-0.2 relative to (-)-norepinephrine.[2] In severely failing human hearts (NYHA class IV), xamoterol, much like beta-blockers, has been shown to have no stimulatory effect on adenylyl cyclase.

| Parameter | Agonist | Species/Tissue | Value | Reference |

| Intrinsic Activity (Adenylyl Cyclase) | Xamoterol | Feline Ventricular Membranes | 0.1 - 0.2 (relative to (-)-norepinephrine) | Lemoine et al., 1989[2] |

| Maximal Functional Response (Heart Rate) | Xamoterol | Rat (in vivo and in vitro) | ~65% of Isoproterenol | Hall et al., 1990[2] |

| Maximal Functional Response (Heart Rate) | Xamoterol | Pithed Rat | ~71% of Isoproterenol | Ishibashi et al., 1991[1] |

| Adenylyl Cyclase Stimulation | Xamoterol | Severely Failing Human Ventricular Myocardium (NYHA Class IV) | No effect | Reiter et al., 1993 |

Experimental Protocols

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is a standard method for obtaining primary cardiomyocytes for in vitro studies.

Adenylyl Cyclase Activity Assay in Cardiac Membranes

This protocol, adapted from Lemoine et al. (1989), measures the enzymatic activity of adenylyl cyclase in response to xamoterol in a cell-free system.[2]

-

Membrane Preparation:

-

Homogenize ventricular tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate buffer.

-

-

Adenylyl Cyclase Assay:

-

Incubate the cardiac membranes with a reaction mixture containing:

-

ATP (substrate)

-

An ATP-regenerating system (e.g., creatine phosphate and creatine kinase)

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

GTP (for G-protein activation)

-

Varying concentrations of xamoterol or other test compounds.

-

-

Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

-

cAMP Quantification:

-

Quantify the amount of cAMP produced using a suitable method, such as a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

cAMP Accumulation Assay in Intact Cardiomyocytes

This protocol measures the net accumulation of intracellular cAMP in cultured cardiomyocytes following stimulation with xamoterol.

-

Cell Culture and Treatment:

-

Plate isolated cardiomyocytes in multi-well plates and culture until they form a confluent, beating monolayer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP breakdown.

-

Treat the cells with varying concentrations of xamoterol or other agonists for a specified time (e.g., 5-10 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl or a detergent-based lysis reagent).

-

-

cAMP Measurement:

-

Determine the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

Normalize the cAMP levels to the protein concentration of the cell lysate.

-

Conclusion

This compound's partial agonism at the β1-adrenergic receptor provides a nuanced modulation of cardiomyocyte cAMP production. This leads to a controlled increase in cardiac contractility and heart rate, avoiding the excessive stimulation associated with full agonists. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in cardiovascular pharmacology. Further investigation into the dose-dependent effects of xamoterol on cAMP accumulation in intact, healthy, and diseased cardiomyocytes will provide deeper insights into its therapeutic potential and limitations.

References

- 1. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Xamoterol Hemifumarate in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of xamoterol hemifumarate in rodent models. Xamoterol, a β1-adrenoceptor-selective partial agonist, has been investigated for its therapeutic potential, and understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is crucial for drug development and translation to clinical applications. This document summarizes available quantitative data, details experimental methodologies from key studies, and provides visualizations of relevant processes.

Executive Summary

The pharmacokinetic profile of xamoterol in rodent models is characterized by incomplete oral absorption, with the primary route of elimination being renal. Metabolism occurs via conjugation of the parent compound, with notable interspecies variations. While comprehensive quantitative data in the public domain is limited, this guide consolidates the available information to provide a foundational understanding for researchers in the field.

Pharmacokinetic Parameters

Quantitative data on the pharmacokinetics of xamoterol in rodent models is sparse in readily available literature. However, a key study by Marten et al. (1984) provides a foundational understanding of its disposition.

Table 1: Summary of Xamoterol Pharmacokinetics in Rodent Models

| Parameter | Species | Route of Administration | Dose | Key Findings | Reference |

| Absorption | Mouse, Rat | Oral | Not Specified | Incomplete absorption.[1] | Marten et al., 1984[1] |

| Metabolism | Mouse, Rat | Oral & Intravenous | Not Specified | Primarily metabolized to phenolic glucuronide conjugates. Evidence of first-pass metabolism after oral administration. Some saturation of glucuronide conjugation was observed in rats at high doses.[1] | Marten et al., 1984[1] |

| Excretion | Mouse, Rat | Oral & Intravenous | Not Specified | Predominantly renal excretion of absorbed radioactivity, with most elimination occurring within 24 hours.[1] | Marten et al., 1984[1] |

| Plasma Concentration | Rat | Intravenous, Intraperitoneal, Oral | 10 mg/kg | Plasma concentrations were measured over time, showing route-dependent absorption and elimination profiles.[2] | Yi et al., 2017[2] |

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from these studies are not detailed in the available abstracts.

A study by Yi et al. (2017) provides graphical data of xamoterol plasma concentrations in rats following a 10 mg/kg dose via intravenous (IV), intraperitoneal (IP), and oral (PO) routes. The graphical data indicates rapid absorption and elimination, with IV administration resulting in the highest initial plasma concentrations, followed by IP and then PO administration, which showed a lower and delayed peak concentration.[2]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of xamoterol in rodents are not fully described in the available literature. However, based on the abstract from Marten et al. (1984) and general practices for such studies, a representative methodology can be outlined.

Animal Models

-

Species: Mice (e.g., C57BL) and rats are the commonly reported rodent models used in xamoterol pharmacokinetic studies.[1]

Drug Administration

-

Formulation: this compound is typically administered as a solution or suspension. For radiolabeled studies, 14C-labeled xamoterol has been used.[1]

-

Routes of Administration:

-

Oral (PO): To assess oral absorption and bioavailability.

-

Intravenous (IV): As a reference for determining absolute bioavailability and understanding the disposition of the drug once in systemic circulation.

-

Sample Collection

-

Matrices: Blood (plasma or serum), urine, and feces are collected to determine the concentration of the parent drug and its metabolites.

-

Time Points: Serial blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. Urine and feces are typically collected over 24-hour intervals.

Analytical Methods

-

Quantification: The concentration of xamoterol and its metabolites in biological matrices is determined using validated analytical methods. The study by Marten et al. (1984) utilized radioimmunoassay and chromatography (thin-layer chromatography).[1] Modern approaches would likely involve High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for enhanced sensitivity and specificity.

Metabolism and Excretion

The metabolism of xamoterol in rodents primarily involves conjugation of the parent molecule.

-

Metabolites: The main metabolite identified in animal models, including mice and rats, is the phenolic glucuronide of xamoterol.[1]

-

First-Pass Metabolism: Evidence suggests that xamoterol undergoes first-pass metabolism following oral administration, as indicated by a higher proportion of conjugated metabolites in the urine compared to intravenous administration.[1]

-

Excretion Pathway: The primary route of excretion for absorbed xamoterol and its metabolites is through the kidneys into the urine.[1] A significant portion of the administered dose is eliminated within the first 24 hours.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of xamoterol in a rodent model.

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Xamoterol Metabolism Pathway in Rodents

This diagram depicts the primary metabolic pathway of xamoterol in rodent models.

Caption: Primary metabolic pathway of xamoterol in rodents.

Conclusion and Future Directions

The available data indicates that xamoterol exhibits incomplete oral absorption and is primarily cleared through renal excretion of its glucuronide conjugate in rodent models. However, a significant gap exists in the public domain regarding detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) and comprehensive experimental protocols. Future research should aim to publish this detailed data to provide a more complete picture of xamoterol's pharmacokinetic profile in different rodent species and strains. Such information is essential for accurate dose selection in preclinical efficacy and toxicology studies and for the development of physiologically based pharmacokinetic (PBPK) models to better predict human pharmacokinetics.

References

Methodological & Application

Application Notes and Protocols for Xamoterol Hemifumarate in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist.[1] In cell culture experiments, it is a valuable tool for investigating the β1-adrenergic signaling pathway and its downstream effects. This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments.

Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 397.43 g/mol |

| Formula | C₁₆H₂₅N₃O₅ · 0.5C₄H₄O₄ |

| Appearance | Crystalline solid |

| Solubility | - Up to 100 mM in DMSO- Up to 50 mM in water |

| Storage of Solid | Store at room temperature. |

| Storage of Solutions | - DMSO Stock: ≤ 1 month at -20°C; ≤ 6 months at -80°C- Aqueous Solutions: Prepare fresh for each use. |

Data sourced from multiple suppliers. Always refer to the batch-specific information on the Certificate of Analysis.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.97 mg of this compound (based on a molecular weight of 397.43 g/mol ).

-

Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.97 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be used.[2] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (≤ 1 month) or at -80°C for long-term storage (≤ 6 months).[2]

This protocol outlines the preparation of working solutions from the DMSO stock and their application to cultured cells. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity, typically below 0.5%, and ideally below 0.1%.[3]

Materials:

-

10 mM this compound in DMSO (prepared as above)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile tubes for dilution

-

Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound in the aqueous cell culture medium, it is recommended to perform a serial dilution.

-

Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first make a 1:100 dilution in media (e.g., 2 µL of 10 mM stock into 198 µL of media to get a 100 µM intermediate solution), followed by a 1:10 dilution of the intermediate solution into the final volume of media for your experiment.

-

When diluting, add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing.[3] This helps to prevent localized high concentrations of the compound that are prone to precipitation.

-

-

Final Dilution and Treatment: Add the appropriate volume of the final working solution to your cell culture vessels to achieve the desired experimental concentrations.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.

-

Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Type/System |

| Max Solubility in DMSO | 100 mM | N/A |

| Max Solubility in Water | 50 mM | N/A |

| pA₂ at β1-adrenoceptors | 7.4 - 7.8 | In vitro cardiac and smooth muscle preps. |

| pA₂ at β2-adrenoceptors | 5.2 - 6.2 | In vitro cardiac and smooth muscle preps. |

| Typical Working Concentration Range | Nanomolar to low micromolar (nM - µM) | Varies by cell type and assay |

The optimal working concentration should be determined empirically for each specific cell line and experimental setup.

Visualization of Pathways and Workflows

Caption: Workflow for preparing this compound solutions.

Caption: Simplified β1-adrenergic receptor signaling cascade.

References

Application Notes and Protocols: Xamoterol Hemifumarate Dose-Response Studies in Isolated Rodent Atria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response effects of Xamoterol hemifumarate on isolated rodent atria. The information is intended to guide researchers in designing and conducting experiments to evaluate the pharmacological properties of this β1-adrenoceptor partial agonist.

Introduction

Xamoterol is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA).[1] This means it can weakly activate β1-adrenergic receptors, leading to modest increases in heart rate and contractility, while also acting as an antagonist in the presence of high levels of catecholamines.[2] These properties make it a subject of interest in cardiovascular research. Studies on isolated rodent atria are crucial for characterizing its chronotropic (heart rate) and inotropic (force of contraction) effects in a controlled ex vivo environment.

Data Presentation: Dose-Response of Xamoterol in Isolated Rodent Atria

The following tables summarize the quantitative data on the effects of Xamoterol in isolated atria from rats and guinea pigs.

Table 1: Chronotropic Effects of Xamoterol on Isolated Rodent Atria

| Species | Preparation | Parameter | Value | Comparator | Reference |

| Rat (Pithed) | Whole Animal | ED50 (Heart Rate) | 5 µg/kg | - | [3] |

| Rat (Pithed) | Whole Animal | Emax (Heart Rate) | ~71% of Isoproterenol's max effect | Isoproterenol | [4] |

| Guinea Pig | Spontaneously Beating Right Atria | Intrinsic Activity (α) | 0.57 ± 0.08 | Isoproterenol (α=1) | [5] |

| Guinea Pig | Spontaneously Beating Right Atria | pD2 | 7.41 ± 0.14 | - | [5] |

| Guinea Pig | Spontaneously Beating Right Atria | Emax (Chronotropic) | ~35% of Isoproterenol's max effect | Isoproterenol | [6] |

| Rat, Guinea Pig, Cat | Atria | Intrinsic Activity | < 0.55 | Isoproterenol (=1) | [7][8] |

Table 2: Inotropic Effects of Xamoterol on Isolated Rodent Atria

| Species | Preparation | Parameter | Value | Comparator | Reference |

| Guinea Pig | Electrically Driven Left Atria | Intrinsic Activity (α) | 0.51 ± 0.06 | Isoproterenol (α=1) | [5] |

| Guinea Pig | Electrically Driven Left Atria | pD2 | 7.41 ± 0.14 | - | [5] |

| Guinea Pig | Papillary Muscle | Emax (Inotropic) | ~33% of Isoproterenol's max effect | Isoproterenol | [6] |

| Guinea Pig | Left Atrial & Right Ventricular Strips | Inotropic Effect | Absent | - | [7][8] |

Experimental Protocols

Preparation of Isolated Spontaneously Beating Rodent Atria

This protocol is designed to isolate the right atrium for the assessment of chronotropic effects.

Materials:

-

Rodent (rat or guinea pig)

-

Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection tools (scissors, forceps)

-

Organ bath system with force transducer and temperature control

Procedure:

-

Animal Euthanasia and Heart Excision: Euthanize the rodent according to approved institutional guidelines. Quickly open the thoracic cavity and excise the heart.

-

Atria Dissection: Place the heart in a petri dish containing cold, oxygenated KHB. Carefully dissect the right atrium from the ventricles.

-

Mounting in Organ Bath: Suspend the isolated atrium in a temperature-controlled organ bath (37°C) containing KHB continuously bubbled with carbogen. One end of the atrium is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing with fresh KHB, until a stable spontaneous beating rate is achieved.

-

Drug Administration: Prepare a stock solution of this compound. Add cumulative concentrations of Xamoterol to the organ bath at regular intervals, allowing the response to stabilize at each concentration.

-

Data Acquisition: Record the atrial beating rate (chronotropic effect) continuously throughout the experiment.

Preparation of Isolated Electrically Paced Rodent Atria

This protocol is for isolating the left atrium to measure inotropic effects, eliminating the influence of spontaneous heart rate changes.

Materials:

-

Same as for spontaneously beating atria preparation.

-

Field stimulator with platinum electrodes.

Procedure:

-

Animal Euthanasia and Heart Excision: Follow the same procedure as for the spontaneously beating atria.

-

Atria Dissection: Isolate the left atrium.

-

Mounting and Stimulation: Mount the left atrial strip in the organ bath as described previously. Place platinum electrodes on either side of the tissue. Stimulate the atrium at a constant frequency (e.g., 1-2 Hz) with a voltage slightly above the threshold required to elicit a maximal contractile response.

-

Equilibration: Allow the preparation to equilibrate under continuous stimulation until a stable baseline contractile force is achieved.

-

Drug Administration: Administer cumulative concentrations of this compound as described above.

-

Data Acquisition: Record the force of contraction (inotropic effect) at each drug concentration.

Visualizations

Signaling Pathway of Xamoterol at the β1-Adrenergic Receptor

Caption: Xamoterol activates the β1-adrenergic receptor signaling cascade.

Experimental Workflow for Isolated Atria Studies

Caption: Workflow for dose-response studies in isolated rodent atria.

References

- 1. Xamoterol - Wikipedia [en.wikipedia.org]

- 2. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cardiovascular pharmacology of xamoterol, cicloprolol, prenalterol and pindolol in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]